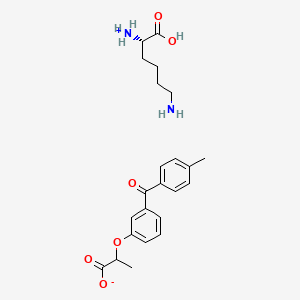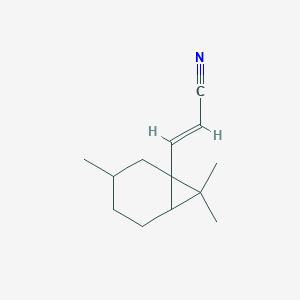
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(410)heptyl)- is an organic compound with the molecular formula C13H19N It is characterized by a bicyclic structure with a nitrile group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- typically involves the reaction of azidocaranols with mono-substituted acetylenes through azide-alkyne cycloaddition reactions. For instance, the reaction of azide with methyl propiolate catalyzed by CuI–DIPEA–AcOH yields the desired product . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, along with diisopropylethylamine (DIPEA) and acetic acid (AcOH) as co-catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of click chemistry, particularly azide-alkyne cycloaddition, are likely employed on a larger scale to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: Similar in structure but lacks the nitrile group.
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- is unique due to its combination of a nitrile group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
72214-40-5 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(E)-3-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-5-6-11-12(2,3)13(11,9-10)7-4-8-14/h4,7,10-11H,5-6,9H2,1-3H3/b7-4+ |
InChI Key |
ZKOZRKAKTFRKJP-QPJJXVBHSA-N |
Isomeric SMILES |
CC1CCC2C(C2(C1)/C=C/C#N)(C)C |
Canonical SMILES |
CC1CCC2C(C2(C1)C=CC#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


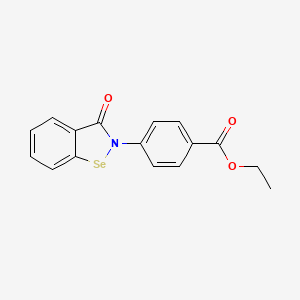
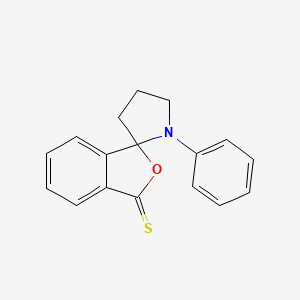

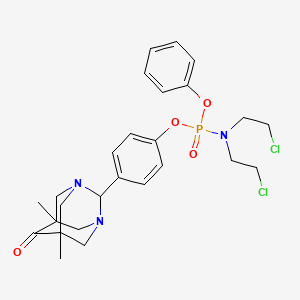


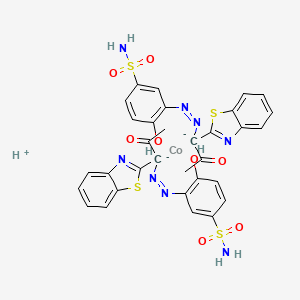
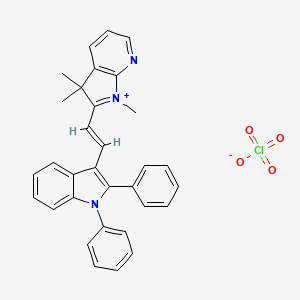


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
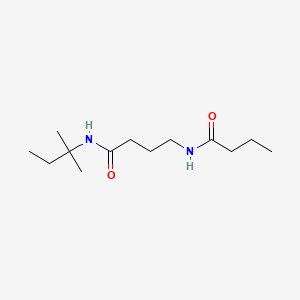
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
